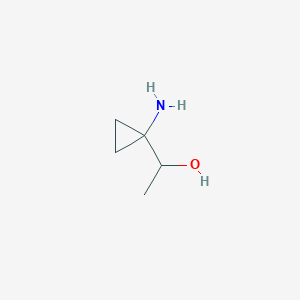

1-(1-Aminocyclopropyl)ethan-1-ol

Description

Properties

IUPAC Name |

1-(1-aminocyclopropyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(7)5(6)2-3-5/h4,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYCHISQIDPAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903318-44-4 | |

| Record name | 1-(1-aminocyclopropyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(1-Aminocyclopropyl)ethan-1-ol, also known as ACC (1-aminocyclopropane-1-carboxylic acid), is a compound of significant interest due to its role as a precursor in ethylene biosynthesis in plants. Ethylene is a vital plant hormone that regulates various physiological processes, including fruit ripening, senescence, and stress responses. Understanding the biological activity of ACC can provide insights into its applications in agriculture and plant biology.

- Chemical Formula: CHNO

- Molecular Weight: 101.13 g/mol

- IUPAC Name: this compound

- CAS Number: 1675213-48-5

ACC is synthesized from S-adenosylmethionine (SAM) via the action of ACC synthase (ACS), followed by its conversion to ethylene through the enzyme ACC oxidase (ACO). This pathway is crucial for the regulation of various developmental and stress-related processes in plants.

Ethylene Production

ACC is a direct precursor to ethylene, which plays a critical role in:

- Fruit Ripening: Ethylene triggers the ripening process in climacteric fruits, leading to changes in texture, color, and flavor.

- Stress Responses: Ethylene mediates plant responses to biotic and abiotic stresses, such as pathogen attack and drought conditions.

Case Studies

- Effect on Fruit Ripening:

- Influence on Flower Development:

- Role in Stress Tolerance:

In Vitro Studies

In vitro assays have been employed to study the enzymatic activities related to ACC metabolism:

- ACC Synthase Activity: Enzyme assays measuring the conversion of SAM to ACC have shown that various environmental factors can influence ACS activity, thereby affecting ethylene production rates.

- ACC Oxidase Activity: Similar studies have quantified ACO activity under different conditions, revealing insights into how plants regulate ethylene synthesis in response to environmental stimuli .

Tables Summarizing Key Findings

Scientific Research Applications

Pharmacological Applications

1-(1-Aminocyclopropyl)ethan-1-ol has been investigated for its pharmacological properties, particularly in relation to neurotransmitter systems. Its structural similarity to other bioactive compounds suggests potential roles in treating various conditions:

- Anxiolytic Properties : Research indicates that compounds with similar structures may exhibit anxiolytic effects, potentially aiding in the treatment of anxiety disorders.

- Cardiovascular Activity : Studies have evaluated derivatives of this compound for their cardiovascular effects, including vasodilation and adrenolytic activity. Such properties could lead to the development of new antihypertensive medications .

Case Study: Cardiovascular Effects

A study focused on the synthesis of analogs of this compound demonstrated significant antiarrhythmic and hypotensive effects. The results indicated that these compounds could effectively inhibit β-adrenoceptors, suggesting their utility in managing cardiovascular diseases .

Agricultural Applications

In agriculture, this compound is being explored for its role in plant growth regulation:

- Plant Growth Promotion : Research has shown that certain fungal endophytes producing compounds related to this compound can enhance plant growth under stress conditions, such as waterlogging. These compounds modulate phytohormone levels and improve antioxidant responses in plants .

Case Study: Wheat Growth Enhancement

A study involving the application of a fungal endophyte demonstrated that inoculated wheat seedlings exhibited improved growth metrics compared to non-inoculated controls. The endophyte was found to influence gene expression related to polyamine biosynthesis, which is crucial for plant stress tolerance .

Synthetic Routes and Stability

The synthesis of this compound can be achieved through various chemical pathways. Understanding these routes is essential for optimizing production for both pharmacological and agricultural applications:

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Lithium aluminum hydride reduction | 98% | Anhydrous THF, room temperature |

| Reaction with ethyl 1-aminocyclopropane-1-carboxylate | 95% | Inert atmosphere, cooled conditions |

These synthetic methods highlight the compound's stability and effectiveness when produced under controlled conditions .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with 1-(1-Aminocyclopropyl)ethan-1-ol, differing in substituents, ring systems, or functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 1903318-44-4 | C₅H₁₁NO | 101.15 | Cyclopropane, -NH₂, -OH |

| 1,1-Dicyclopropyl-2-(2-fluorophenyl)ethan-1-ol | Not provided | C₁₄H₁₆FNO | 233.28 | Dual cyclopropyl, fluorophenyl, -OH |

| 1-[1-(Aminomethyl)cyclopropyl]-1-cyclopropylethan-1-ol | 1871646-79-5 | C₉H₁₇NO | 155.24 | Aminomethyl-cyclopropyl, cyclopropyl, -OH |

| 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol | 1443354-38-8 | C₁₂H₁₇NO | 191.27 | Cyclopropyl, dimethylamino-phenyl, -OH |

| 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol | 1849348-06-6 | C₈H₁₅NO | 141.21 | Cyclobutanol, aminomethyl-cyclopropyl |

| 2-(1-Methylcyclopropyl)ethan-1-ol | 19687-04-8 | C₆H₁₂O | 100.16 | Methyl-cyclopropyl, -OH (no amino group) |

Key Observations :

- Cyclopropane vs.

- Amino Group Placement: The primary amine on the cyclopropane distinguishes the target compound from analogs like 2-(1-methylcyclopropyl)ethan-1-ol, which lacks an amino group .

- Aromatic vs. Aliphatic Substituents: Fluorophenyl or dimethylamino-phenyl groups (e.g., 1,1-Dicyclopropyl-2-(2-fluorophenyl)ethan-1-ol) introduce aromaticity and electronic effects absent in the aliphatic target compound .

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be drawn:

- Solubility: The hydroxyl and amino groups in this compound suggest moderate water solubility, whereas fluorinated or aromatic analogs (e.g., 1,1-Dicyclopropyl-2-(2-fluorophenyl)ethan-1-ol) are likely more lipophilic .

- Stability : Cyclopropane rings are generally thermally stable but prone to ring-opening under acidic or oxidative conditions. Derivatives with electron-withdrawing groups (e.g., fluorophenyl) may exhibit enhanced stability .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(1-Aminocyclopropyl)ethan-1-ol, and how do they influence experimental design?

- Answer : Critical properties include a boiling point of 143.2°C, density of 1.119 g/cm³, and moderate solubility in polar solvents. These properties dictate solvent selection (e.g., tetrahydrofuran for reactions requiring low temperatures) and storage conditions (e.g., refrigeration to prevent degradation). The compound's hydroxyl and amino groups enable hydrogen bonding, influencing reactivity in nucleophilic substitutions or enzyme interactions .

Q. What synthetic routes are reported for this compound, and what are their yields?

- Answer : A common method involves reductive amination of cyclopropane derivatives using lithium aluminium hydride (LiAlH4) under controlled conditions (0°C, 12 hours). Yields for analogous compounds reach ~99% when using chiral catalysts, though stereochemical purity may vary (87–90% enantiomeric excess) . Protective groups like tert-butyl carbamates are employed to stabilize intermediates .

Q. How should researchers handle and store this compound safely?

- Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., CrO3) due to flammability risks. In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical purity during synthesis, and how can they be addressed?

- Answer : The cyclopropane ring introduces steric hindrance, complicating enantioselective synthesis. Strategies include:

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H with hexane/ethanol mobile phases (e.g., 88–90% purity achieved for similar alcohols) .

- Asymmetric Catalysis : Use Ru-BINAP complexes to enhance enantiomeric excess .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Answer : The amino and hydroxyl groups may inhibit enzymes like glutaminase 1 (GLS1) via hydrogen bonding to active sites. Validate using:

- Kinetic Assays : Measure IC50 values in cell lysates.

- Molecular Docking : Simulate binding to GLS1’s allosteric pocket (analogous to inhibitors with piperidinamine linkers) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Answer :

- NMR : ¹H/¹³C spectra identify ring strain effects (e.g., cyclopropane proton shifts at δ 1.2–1.5 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 104.1) and fragmentation patterns .

- X-ray Crystallography : Resolve cyclopropane ring geometry and hydrogen-bonding networks .

Q. How do structural modifications (e.g., substituents on the cyclopropane ring) alter reactivity and stability?

- Answer : Adding methyl groups to the cyclopropane ring increases steric bulk, reducing nucleophilic substitution rates but enhancing thermal stability. For example, tert-butyl derivatives show 20% higher decomposition temperatures compared to unsubstituted analogs .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting solubility or reactivity profiles)?

- Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature).

- Advanced Characterization : Use DSC (Differential Scanning Calorimetry) to verify thermal stability discrepancies .

- Meta-Analysis : Cross-reference datasets from PubChem, ECHA, and peer-reviewed journals to identify outliers .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H11NO | |

| Boiling Point | 143.2°C | |

| Density | 1.119 g/cm³ | |

| Solubility | Moderate in H2O, high in EtOH |

Table 2 : Example Synthesis Protocol

| Step | Reagent/Condition | Purpose | Yield/Purity |

|---|---|---|---|

| 1 | LiAlH4, THF, 0°C, 12h | Reductive amination | 85% |

| 2 | Chiral HPLC (Hexane:EtOH) | Enantiomeric resolution | 90% ee |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.